Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester
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Overview
Description
Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester is an organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of ethyl diazoacetate with fluorinated alkenes under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial for scaling up the process while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: Cyclopropanemethanol derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring can undergo ring-opening reactions, while the fluorine atom can participate in hydrogen bonding and electrostatic interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2-methylene-, methyl ester
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
- Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester
Uniqueness
Cyclopropanecarboxylic acid, 1-fluoro-2-methylene-, ethyl ester is unique due to the presence of both a fluorine atom and a methylene group on the cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable in synthetic applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
862578-72-1 |
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Molecular Formula |
C7H9FO2 |
Molecular Weight |
144.14 g/mol |
IUPAC Name |
ethyl 1-fluoro-2-methylidenecyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9FO2/c1-3-10-6(9)7(8)4-5(7)2/h2-4H2,1H3 |
InChI Key |
QTSHRYQSPATDCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1=C)F |
Origin of Product |
United States |
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